molecular formula C18H20FNO2 B13385372 (R)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid

(R)-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid

Cat. No.: B13385372
M. Wt: 301.4 g/mol
InChI Key: XDZXXZVCXUTECU-UHFFFAOYSA-N
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Description

®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid is a complex organic compound featuring a quinoline moiety substituted with a fluorine atom, a cyclohexyl group, and a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinoline ring: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclohexyl group attachment: This step involves the formation of a cyclohexyl derivative through hydrogenation of an aromatic ring or via Grignard reaction.

    Formation of the propanoic acid side chain: This can be achieved through a Friedel-Crafts acylation followed by hydrolysis.

Industrial Production Methods

Industrial production of ®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, and sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel quinoline-based compounds.

    Biology: Investigated for its potential as a ligand in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of ®-2-((1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.

Properties

Molecular Formula

C18H20FNO2

Molecular Weight

301.4 g/mol

IUPAC Name

2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoic acid

InChI

InChI=1S/C18H20FNO2/c1-11(18(21)22)12-2-4-13(5-3-12)15-8-9-20-17-7-6-14(19)10-16(15)17/h6-13H,2-5H2,1H3,(H,21,22)

InChI Key

XDZXXZVCXUTECU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)O

Origin of Product

United States

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